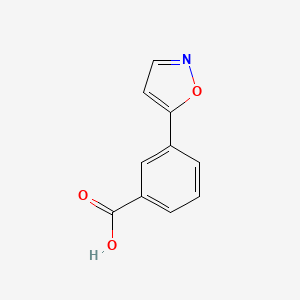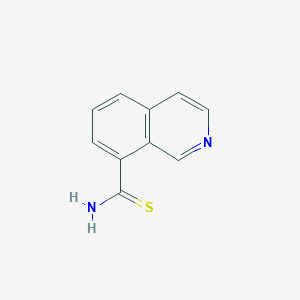
Isoquinoline-8-carbothioamide
描述
Isoquinoline-8-carbothioamide is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Isoquinoline-8-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline alkaloids, which are structurally similar, have been found to exhibit potent broad-spectrum anticancer activity .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are synthesized from a decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The biosynthesis of isoquinoline alkaloids proceeds via the decarboxylation of tyrosine or DOPA to yield dopamine, which together with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .
Result of Action
Isoquinoline alkaloids, a related class of compounds, are known to exert potent broad-spectrum anticancer activity through various mechanisms, including the arrest of the cell cycle and induction of apoptosis .
Action Environment
The environmental effect on the action of this compound has been investigated. The antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . This suggests that the environment, including the solvent or medium in which the compound is present, can influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Isoquinoline-8-carbothioamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is thymidine phosphorylase. Thymidine phosphorylase is involved in the conversion of thymidine into thymine and 2’-deoxy-D-ribose-1-phosphate. This compound inhibits this enzyme, thereby affecting the biochemical pathway that leads to the production of vascular endothelial growth factor, which is crucial for angiogenesis and tumor growth . The interaction between this compound and thymidine phosphorylase involves binding to the active site of the enzyme, thereby preventing its catalytic activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the cell signaling pathways that promote growth and division. Specifically, this compound affects the vascular endothelial growth factor signaling pathway, which is essential for the formation of new blood vessels in tumors . This inhibition leads to reduced angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor cells. Additionally, this compound influences gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of thymidine phosphorylase, inhibiting its activity and preventing the conversion of thymidine into thymine and 2’-deoxy-D-ribose-1-phosphate . This inhibition disrupts the production of vascular endothelial growth factor, which is necessary for angiogenesis. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and angiogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent results in biochemical assays . Over time, degradation products may form, which could potentially alter its biological activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and angiogenesis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is necessary to maximize the efficacy of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as thymidine phosphorylase. By inhibiting thymidine phosphorylase, this compound affects the metabolic flux of thymidine and its derivatives . This inhibition leads to a decrease in the production of 2’-deoxy-D-ribose-1-phosphate and subsequently vascular endothelial growth factor, which plays a crucial role in angiogenesis. Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported into cells via specific transporters and binding proteins that facilitate its uptake . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus. The localization of this compound within these compartments is essential for its interaction with target enzymes and regulatory proteins, thereby influencing its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes such as thymidine phosphorylase, inhibiting their activity. In the nucleus, this compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
isoquinoline-8-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFWHWQVMMEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717019 | |
| Record name | Isoquinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-58-2 | |
| Record name | Isoquinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1506054.png)
![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B1506055.png)
![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)
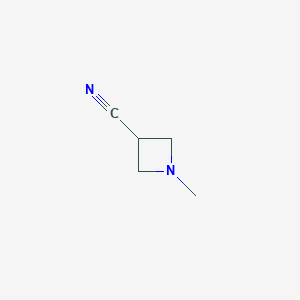
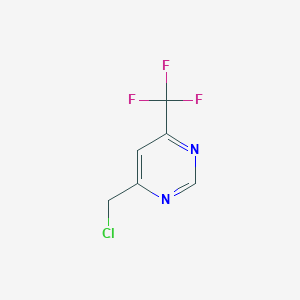

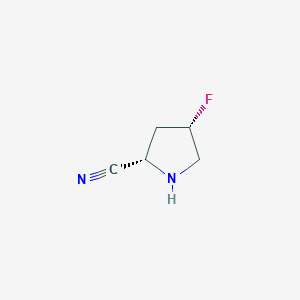
![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)
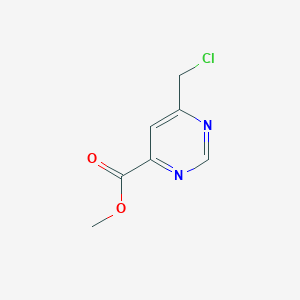



![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)
